N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the imidazo[1,2-b]pyrazole ring: This involves the condensation of hydrazine derivatives with suitable diketones or aldehydes, followed by cyclization.
Attachment of the isoxazole ring: This step often involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The imidazo[1,2-b]pyrazole ring can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Amino, thio, and alkoxy derivatives of the isoxazole ring.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It is explored for drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan ring and has applications in organic electronics.
Oxadiazole derivatives: These compounds have similar heterocyclic structures and are known for their antibacterial and antiviral activities.
Pyrazolo-annelated heterocyclic compounds: These compounds, like the one , are used in various therapeutic applications, including as COX inhibitors and PDE5 inhibitors.
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Furan ring
- Imidazo[1,2-b]pyrazole moiety
- Isoxazole ring
These structural components are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C14H16N4O2, with a molecular weight of approximately 288.31 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-b]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Ring : Functionalization of the imidazole core with furan derivatives.
- Attachment of the Ethylene Linker : Alkylation reactions to introduce the ethylene group.
- Formation of the Isoxazole Ring : This step often involves cyclization reactions with isoxazole precursors.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and imidazole rings have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar activities warrants investigation.
Compound Type | Bacterial Strains Tested | Activity Level |
---|---|---|
Furan Derivatives | S. aureus, E. coli | Moderate |
Imidazole Derivatives | S. aureus, E. coli | Moderate |
Target Compound | TBD | TBD |
Anticancer Potential
The presence of multiple heterocycles in this compound suggests possible anticancer properties. Compounds with similar structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines . This potential is attributed to their ability to interfere with cellular signaling pathways.
Study 1: Antimicrobial Evaluation
In a study evaluating various heterocyclic compounds, derivatives similar to this compound were tested using the agar well diffusion method. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may possess similar antimicrobial properties .
Study 2: Anticancer Activity
Another investigation focused on imidazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity, indicating that this compound could be a promising candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-11-9-13(19-24-11)16(22)17-4-5-20-6-7-21-15(20)10-12(18-21)14-3-2-8-23-14/h2-3,6-10H,4-5H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPZUSNEKKWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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